2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone
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Overview
Description
2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of chlorine atoms at specific positions on the imidazole ring and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone typically involves the chlorination of imidazole derivatives. One common method involves the reaction of 4,5-dichloroimidazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
- 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2-ylidene
Uniqueness
2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
76431-05-5 |
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Molecular Formula |
C5H3Cl3N2O |
Molecular Weight |
213.44 g/mol |
IUPAC Name |
2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H3Cl3N2O/c6-1-2(11)5-9-3(7)4(8)10-5/h1H2,(H,9,10) |
InChI Key |
GWLOCIWKRGNMRW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C1=NC(=C(N1)Cl)Cl)Cl |
Origin of Product |
United States |
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